

An In-depth Technical Guide to 1-(3-Nitrophenyl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)pyrrolidin-2-one

Cat. No.: B1301005

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **1-(3-Nitrophenyl)pyrrolidin-2-one**. While publicly available data on this specific molecule is limited, this document consolidates known information and draws parallels from structurally related compounds to offer a valuable resource for research and development.

Core Chemical Properties

1-(3-Nitrophenyl)pyrrolidin-2-one is a nitroaromatic compound featuring a pyrrolidinone ring substituted at the nitrogen atom with a 3-nitrophenyl group. Its fundamental properties are summarized below.

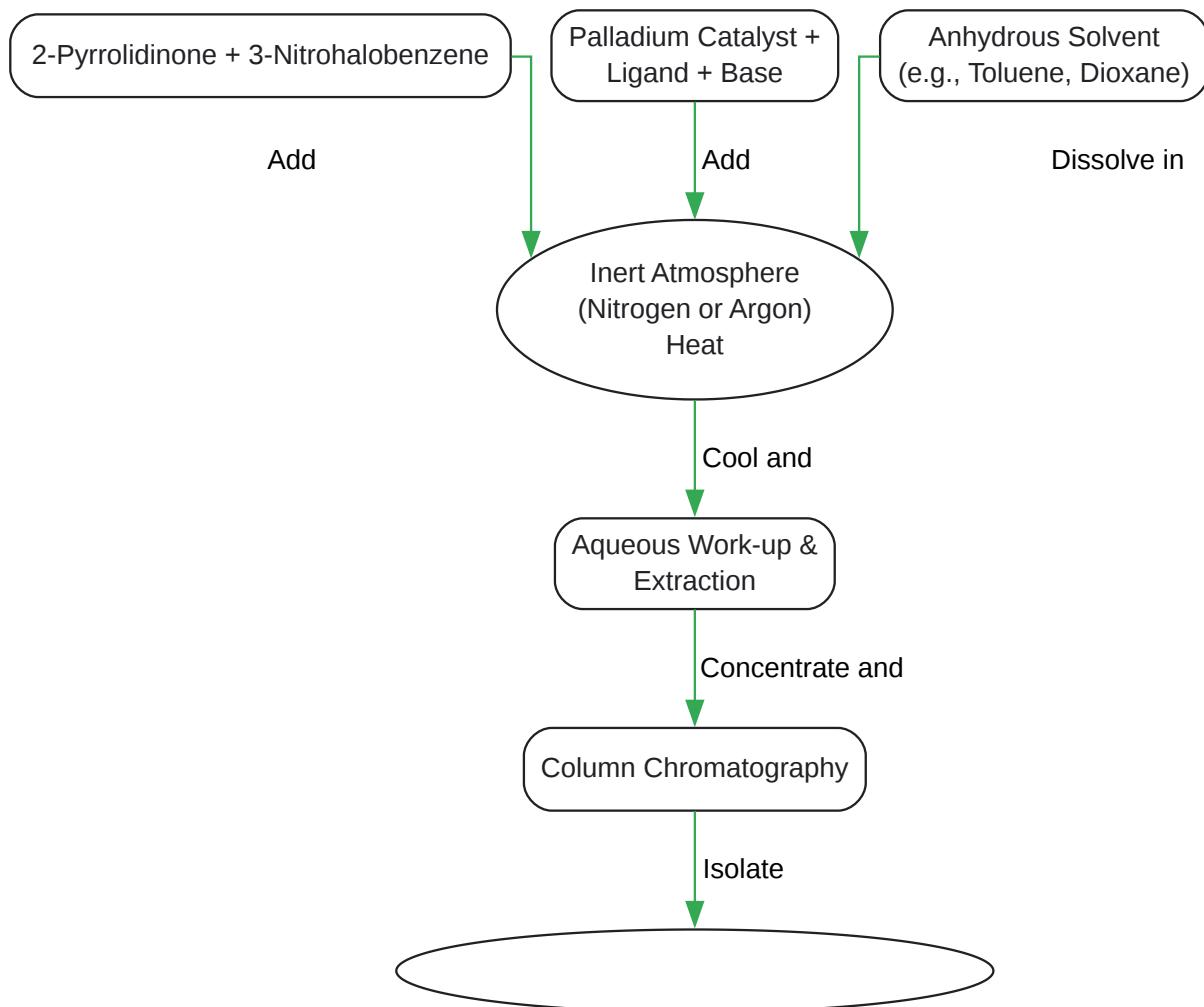
Property	Value	Source
CAS Number	61372-79-0	[1]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃	
Molecular Weight	206.19 g/mol	
Canonical SMILES	C1CC(=O)N(C1)C2=CC(=CC=C2)--INVALID-LINK--[O-]	N/A
InChI Key	XCCSTAQTJIWEDH-UHFFFAOYSA-N	

Note: Experimental data on properties such as melting point, boiling point, and solubility for **1-(3-Nitrophenyl)pyrrolidin-2-one** are not readily available in public literature. Researchers are advised to determine these properties experimentally.

Synthesis and Spectroscopic Characterization

Detailed experimental protocols for the synthesis of **1-(3-Nitrophenyl)pyrrolidin-2-one** are not explicitly published. However, general methods for the synthesis of N-aryl pyrrolidinones can be adapted. A plausible synthetic route is the condensation of γ -aminobutyric acid (GABA) with 1-fluoro-3-nitrobenzene or through a Buchwald-Hartwig amination of 3-nitrohalobenzene with 2-pyrrolidinone.

General Experimental Workflow for N-Arylation of Pyrrolidinones:



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Caption: Generalized workflow for the synthesis of N-aryl pyrrolidinones.

While specific spectral data for **1-(3-Nitrophenyl)pyrrolidin-2-one** is not available, characteristic peaks can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: Expect signals for the pyrrolidinone ring protons (typically in the range of 2.0-4.0 ppm) and the aromatic protons of the 3-nitrophenyl group (in the downfield region of 7.5-8.5 ppm).

- ^{13}C NMR: Characteristic signals would include the carbonyl carbon of the pyrrolidinone ring (around 175 ppm), aliphatic carbons of the pyrrolidinone ring, and aromatic carbons of the nitrophenyl group.
- IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the lactam (around 1680-1700 cm^{-1}) and the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm^{-1}).
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed at m/z 206, with fragmentation patterns corresponding to the loss of the nitro group and cleavage of the pyrrolidinone ring.

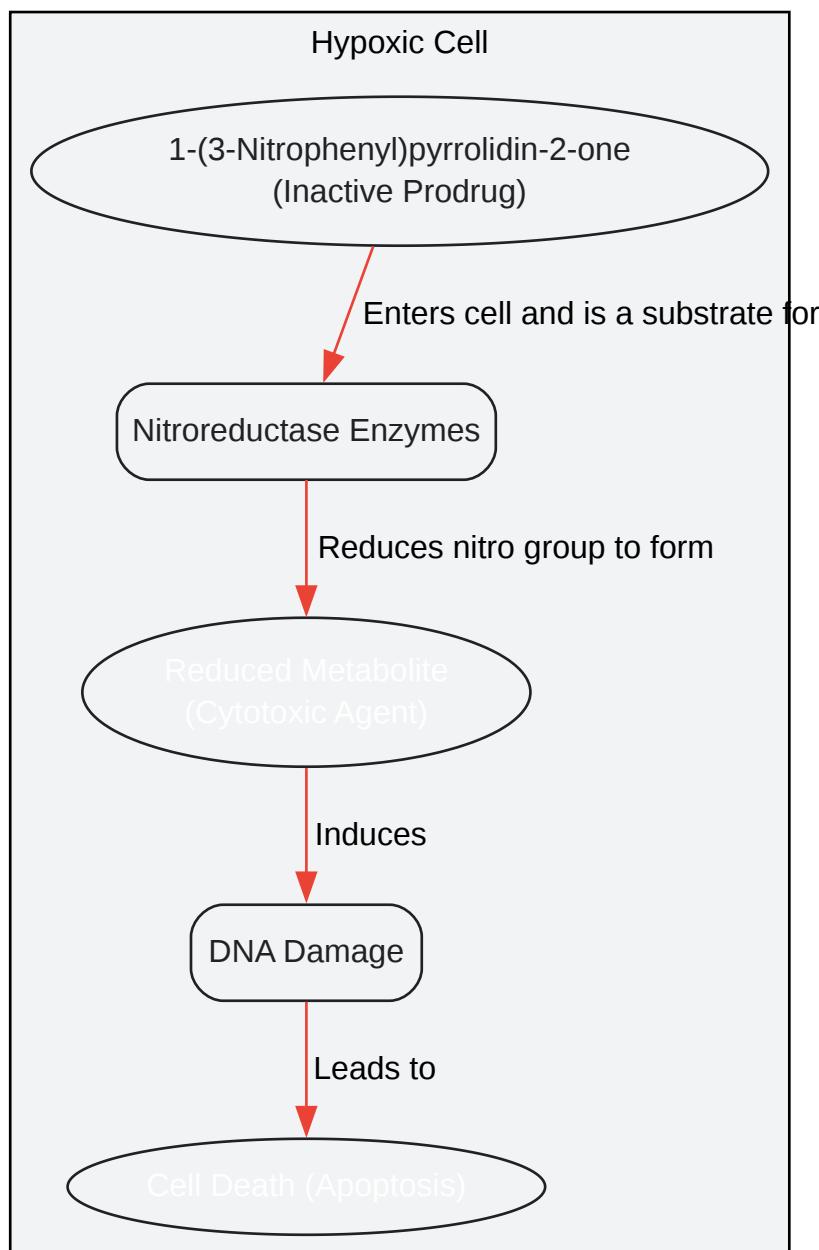
Potential Biological Significance and Signaling Pathways

The biological activity of **1-(3-Nitrophenyl)pyrrolidin-2-one** has not been explicitly reported. However, the pyrrolidinone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds, including nootropics (e.g., Piracetam) and anticonvulsants. The presence of the nitrophenyl group can also confer specific biological activities. For instance, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, a characteristic exploited in the design of hypoxia-activated prodrugs.

Given the structural motifs, **1-(3-Nitrophenyl)pyrrolidin-2-one** could be investigated for a variety of biological activities, including but not limited to:

- Central Nervous System (CNS) Activity: Based on the pyrrolidinone core.
- Anticancer Activity: Potentially as a hypoxia-activated agent.
- Antimicrobial Activity: A common feature of many nitroaromatic compounds.

Hypothetical Signaling Pathway for Hypoxia-Activated Prodrugs:



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Caption: Predicted mechanism of action as a hypoxia-activated prodrug.

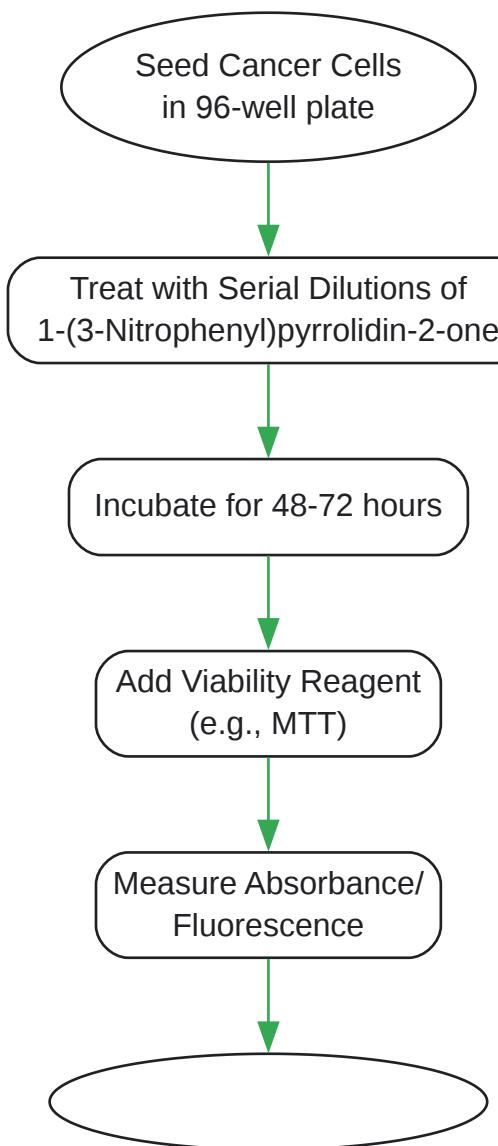
Experimental Protocols for Biological Evaluation

To elucidate the biological activity of **1-(3-Nitrophenyl)pyrrolidin-2-one**, a series of in vitro assays are recommended.

4.1. In Vitro Cytotoxicity Assay

- Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
- Methodology:
 - Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media.
 - Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of **1-(3-Nitrophenyl)pyrrolidin-2-one** for 48-72 hours.
 - Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, to measure the percentage of viable cells.
 - Data Analysis: Calculate the half-maximal inhibitory concentration (IC_{50}) value.

Workflow for In Vitro Cytotoxicity Assay:



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Caption: Standard workflow for determining in vitro cytotoxicity.

4.2. Nitroreductase Activity Assay

- Objective: To determine if the compound is a substrate for nitroreductase enzymes.
- Methodology:
 - Enzyme Reaction: Incubate **1-(3-Nitrophenyl)pyrrolidin-2-one** with a purified nitroreductase enzyme (e.g., E. coli NfsB) and a reducing agent (NADH or NADPH).

- Detection: Monitor the consumption of the reducing agent spectrophotometrically or use a specific probe that becomes fluorescent upon reduction of the nitro group.
- Data Analysis: Determine the kinetic parameters of the enzyme-substrate interaction.

Conclusion

1-(3-Nitrophenyl)pyrrolidin-2-one represents a chemical entity with potential for further investigation in drug discovery and development. While direct experimental data is currently sparse, its structural features suggest plausible avenues for exploration, particularly in the realms of CNS disorders and oncology. The methodologies and comparative data presented in this guide are intended to provide a foundational framework for researchers to design and execute studies aimed at elucidating the chemical and biological profile of this compound. Further research is warranted to synthesize, characterize, and evaluate the therapeutic potential of **1-(3-Nitrophenyl)pyrrolidin-2-one**.

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References

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